molecular formula C18H20F2N4O3 B7130280 2-(difluoromethoxy)-N-[2-oxo-2-[3-(1H-pyrazol-5-yl)piperidin-1-yl]ethyl]benzamide

2-(difluoromethoxy)-N-[2-oxo-2-[3-(1H-pyrazol-5-yl)piperidin-1-yl]ethyl]benzamide

Cat. No.: B7130280
M. Wt: 378.4 g/mol
InChI Key: CYHHBZWNQQBWBG-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-N-[2-oxo-2-[3-(1H-pyrazol-5-yl)piperidin-1-yl]ethyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a difluoromethoxy group and a pyrazolyl-piperidinyl moiety, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(difluoromethoxy)-N-[2-oxo-2-[3-(1H-pyrazol-5-yl)piperidin-1-yl]ethyl]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core. This can be achieved by reacting 2-aminobenzamide with difluoromethoxy reagents under controlled conditions.

    Introduction of the Pyrazolyl-Piperidinyl Moiety: The next step involves the introduction of the pyrazolyl-piperidinyl group. This can be done through a series of coupling reactions, often using reagents like pyrazole and piperidine derivatives.

    Final Assembly: The final step is the coupling of the intermediate products to form the target compound. This step may require specific catalysts and reaction conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-N-[2-oxo-2-[3-(1H-pyrazol-5-yl)piperidin-1-yl]ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s activity.

    Substitution: The difluoromethoxy and pyrazolyl-piperidinyl groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, 2-(difluoromethoxy)-N-[2-oxo-2-[3-(1H-pyrazol-5-yl)piperidin-1-yl]ethyl]benzamide may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its unique structure may allow it to interact with specific biological targets, making it a candidate for developing new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-(difluoromethoxy)-N-[2-oxo-2-[3-(1H-pyrazol-5-yl)piperidin-1-yl]ethyl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethoxy)-N-[2-oxo-2-[3-(1H-pyrazol-5-yl)piperidin-1-yl]ethyl]benzamide
  • 2-(Difluoromethoxy)-N-[2-oxo-2-[3-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]benzamide

Uniqueness

Compared to similar compounds, 2-(difluoromethoxy)-N-[2-oxo-2-[3-(1H-pyrazol-5-yl)piperidin-1-yl]ethyl]benzamide stands out due to its specific substitution pattern, which may confer unique chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(difluoromethoxy)-N-[2-oxo-2-[3-(1H-pyrazol-5-yl)piperidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N4O3/c19-18(20)27-15-6-2-1-5-13(15)17(26)21-10-16(25)24-9-3-4-12(11-24)14-7-8-22-23-14/h1-2,5-8,12,18H,3-4,9-11H2,(H,21,26)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHHBZWNQQBWBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CNC(=O)C2=CC=CC=C2OC(F)F)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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